molecular formula C19H19N3O4 B11314430 2-(2-methoxyphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide

2-(2-methoxyphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide

Cat. No.: B11314430
M. Wt: 353.4 g/mol
InChI Key: LLHHHGVXQJYLHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a methoxyphenoxy-acetamide backbone linked via an ethyl group to a 3-phenyl-1,2,4-oxadiazole ring. The 1,2,4-oxadiazole moiety is a heterocyclic scaffold known for its metabolic stability and bioisosteric properties, often enhancing pharmacokinetic profiles in drug candidates . The methoxyphenoxy group may influence lipophilicity and receptor binding, while the acetamide linker provides conformational flexibility. Though direct synthetic data for this compound is absent in the provided evidence, analogous routes involve cyclization of thioamide intermediates (e.g., using carbon disulfide and KOH) or trifluoroacetic anhydride (TFAA)-mediated cyclization .

Properties

Molecular Formula

C19H19N3O4

Molecular Weight

353.4 g/mol

IUPAC Name

2-(2-methoxyphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide

InChI

InChI=1S/C19H19N3O4/c1-24-15-9-5-6-10-16(15)25-13-17(23)20-12-11-18-21-19(22-26-18)14-7-3-2-4-8-14/h2-10H,11-13H2,1H3,(H,20,23)

InChI Key

LLHHHGVXQJYLHC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCCC2=NC(=NO2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate precursors under specific conditions.

    Attachment of the methoxyphenoxy group: This step involves the reaction of a methoxyphenol derivative with an appropriate acylating agent.

    Final coupling: The final step involves coupling the oxadiazole derivative with the methoxyphenoxy derivative under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of specific catalysts, solvents, and reaction conditions that are scalable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized under specific conditions.

    Reduction: The oxadiazole ring can be reduced to form different derivatives.

    Substitution: The phenyl and methoxy groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Halogenating agents, nitrating agents, and other electrophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can lead to the formation of a hydroxyl group, while reduction of the oxadiazole ring can yield amine derivatives.

Scientific Research Applications

Antineoplastic Activity

The compound has been identified as a first-in-class inhibitor of Proliferating Cell Nuclear Antigen (PCNA), a protein essential for DNA replication and repair in tumor cells. As a PCNA inhibitor, it shows promise as an antineoplastic agent , inducing apoptosis in cancer cells. The mechanism involves disrupting the interaction between PCNA and its partners, thereby hindering cancer cell proliferation .

Antimicrobial Properties

Research indicates that derivatives of oxadiazoles exhibit potent antimicrobial activities. The incorporation of the oxadiazole ring in this compound suggests potential efficacy against various pathogens, including bacteria and fungi. Studies have shown that related compounds can enhance the activity of conventional antibiotics against resistant strains .

Fragment-Based Drug Discovery

The compound's structure has been explored within the context of fragment-based drug discovery (FBDD). FBDD is a strategy that utilizes small chemical fragments to identify lead compounds for drug development. This approach has revealed that similar compounds can effectively bind to target proteins involved in disease pathways, suggesting that this compound may also serve as a lead structure for further development .

Case Studies

StudyFocusFindings
Finzel et al., 2022TuberculosisIdentified derivatives with enhanced activity against Mycobacterium tuberculosis using fragment-based approaches .
ACS Omega, 2023COX-II InhibitorsInvestigated structural modifications leading to improved anti-inflammatory properties; relevant to the design of derivatives based on this compound .
PubChem DatabasePCNA InhibitionConfirmed the role of the compound as a selective inhibitor of PCNA with potential applications in cancer therapy .

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring and methoxyphenoxy group can interact with biological molecules, potentially leading to various biological effects. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs with 1,2,4-Oxadiazole Moieties

  • N-[2-(3-Benzyl-1,2,4-oxadiazol-5-yl)phenyl]-2-methoxyacetamide (CAS 1120281-92-6)

    • Structure : Differs by a benzyl substituent on the oxadiazole and a phenyl instead of ethyl linker.
    • Properties : Molecular weight 323.35 g/mol (C₁₈H₁₇N₃O₃), melting point unspecified. The benzyl group may increase steric hindrance compared to the phenyl-ethyl group in the target compound .
  • (S)-2,2,2-Trifluoro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)acetamide (4aa) Structure: Shares the 3-phenyl-oxadiazole core but substitutes the methoxyphenoxy group with trifluoroacetamide. Synthesis: Prepared via TFAA-mediated cyclization, suggesting compatibility with chiral centers. The trifluoromethyl group enhances metabolic resistance but reduces polarity .

Thiadiazole-Based Analogs

  • 2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide (5k) Structure: Replaces oxadiazole with 1,3,4-thiadiazole and adds a methylthio group. Properties: Melting point 135–136°C, 72% yield.
  • N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(2-methoxyphenoxy)acetamide (5m) Structure: Benzylthio-substituted thiadiazole. Properties: Higher yield (85%) and similar melting point (135–136°C), indicating comparable synthetic feasibility .

Pharmacologically Active Derivatives

  • 2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide (3c) Structure: Incorporates a thiazolidinedione group, linked to hypoglycemic activity. Activity: Demonstrated antidiabetic effects in mice (IC₅₀ values unprovided). The absence of oxadiazole here highlights divergent therapeutic targets .
  • N-[2-[(3,5-Dichloro-2-pyridinyl)amino]ethyl]-2-[[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]thio]-benzamide (Compound 45, ) Structure: Combines oxadiazole with a pyridinylaminoethyl group.

Comparative Data Table

Compound Name Core Heterocycle Substituents Molecular Weight (g/mol) Melting Point (°C) Key Applications
Target Compound 1,2,4-Oxadiazole 3-Phenyl, ethyl linker, methoxyphenoxy ~349 (estimated) N/A Potential CNS/oncology
N-[2-(3-Benzyl-1,2,4-oxadiazol-5-yl)phenyl]-2-methoxyacetamide 1,2,4-Oxadiazole 3-Benzyl, phenyl linker 323.35 N/A Structural studies
(S)-2,2,2-Trifluoro-N-(1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl)acetamide 1,2,4-Oxadiazole 3-Phenyl, trifluoroacetamide ~318 (estimated) N/A Chiral synthesis models
2-(2-Methoxyphenoxy)-N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)acetamide 1,3,4-Thiadiazole Methylthio, methoxyphenoxy ~337 (estimated) 135–136 Antimicrobial screening
2-(4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide Thiazolidinedione Thiazolidinedione, nitrophenyl 429.4 N/A Hypoglycemic agents

Key Findings and Insights

  • Synthetic Routes: The target compound likely shares cyclization strategies with oxadiazole analogs (e.g., TFAA-mediated or carbon disulfide methods) .
  • Structure-Activity Relationships (SAR): Oxadiazole vs. Thiadiazole: Oxadiazoles generally offer better metabolic stability, while thiadiazoles may enhance electron-withdrawing effects . Substituent Effects: Methoxyphenoxy groups improve lipophilicity, aiding blood-brain barrier penetration, whereas nitro or chloro groups (e.g., in ) modulate electronic properties for target-specific interactions .
  • Pharmacological Potential: The target’s ethyl linker and phenyl-oxadiazole core align with compounds investigated for anticancer and CNS applications, though direct activity data is needed .

Biological Activity

2-(2-methoxyphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is this compound, with a molecular formula of C22H24N2O4 and a molecular weight of 384.44 g/mol. Its structure includes a methoxyphenyl group and an oxadiazole moiety, which are significant for its biological activity.

Antioxidant Activity

Research indicates that compounds containing oxadiazole rings exhibit notable antioxidant properties. For instance, studies have shown that derivatives with similar structures to this compound demonstrate high DPPH (1,1-diphenyl-2-picrylhydrazyl) inhibition rates and FRAP (Ferric Reducing Antioxidant Power) values. These assays suggest that the compound may effectively scavenge free radicals, contributing to its potential therapeutic applications in oxidative stress-related conditions .

Antimicrobial Activity

The biological assessment of related compounds has revealed antimicrobial activity against various pathogens. For example, N-(4-benzothiazol-2-ylphenyl)-2-phenoxy acetamide derivatives showed significant effectiveness against Mycobacterium tuberculosis (Mtb), indicating that structural modifications involving oxadiazole can enhance antimicrobial properties . While specific data on the target compound's antimicrobial efficacy is limited, its structural analogs suggest potential in this area.

Anticonvulsant Activity

In the realm of anticonvulsant research, compounds with similar acetamide backbones have been evaluated for their ability to mitigate seizures in preclinical models. Studies have demonstrated that certain derivatives exhibit protective effects in maximal electroshock (MES) tests and pentylenetetrazole-induced seizures . The presence of the oxadiazole moiety may play a role in modulating neuronal excitability.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. Computational analyses indicate favorable interactions with key enzymes involved in metabolic pathways and disease processes. These findings support further exploration of its pharmacological potential .

Synthesis and Characterization

The synthesis of the compound typically involves multi-step organic reactions, including the formation of the oxadiazole ring through condensation reactions. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and mass spectrometry are employed to confirm the structure and purity of synthesized products .

Data Summary Table

PropertyValue
IUPAC NameThis compound
Molecular FormulaC22H24N2O4
Molecular Weight384.44 g/mol
Antioxidant ActivityHigh DPPH inhibition
Antimicrobial ActivityPotential against Mtb
Anticonvulsant ActivityEffective in MES tests

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(2-methoxyphenoxy)-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via sequential nucleophilic substitution and cyclization reactions. For example:

Step 1 : React 2-methoxyphenol with chloroacetyl chloride under cold conditions to form 2-(2-methoxyphenoxy)acetyl chloride. Monitor completion via TLC (hexane:ethyl acetate, 9:1) .

Step 2 : Couple the intermediate with 2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethylamine in DMF using potassium carbonate as a base. Stir at room temperature for 12–24 hours .

  • Optimization Tips : Adjust solvent polarity (e.g., DMF vs. toluene/water mixtures) to improve yield. Use excess chloroacetyl chloride (1.5 mol) to drive the reaction .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • IR Spectroscopy : Look for C=O stretching (~1667 cm⁻¹) and N-H bending (~3450 cm⁻¹) to confirm acetamide and oxadiazole moieties .
  • ¹H NMR : Key signals include the methoxy group (δ 3.8 ppm, singlet), aromatic protons (δ 6.9–7.5 ppm), and the oxadiazole-linked ethylene group (δ 4.0 ppm, singlet) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 430.2 [M+1]) and fragmentation patterns .

Q. How can researchers design in vitro assays to evaluate the compound’s bioactivity?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Target enzymes relevant to the oxadiazole moiety (e.g., cyclooxygenase or acetylcholinesterase). Use kinetic assays with spectrophotometric detection .
  • Cell-Based Assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) at concentrations ranging from 1–100 µM. Include positive controls (e.g., doxorubicin) .

Advanced Research Questions

Q. What computational strategies can elucidate the compound’s mechanism of action at the molecular level?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2). Prioritize binding affinity scores (<−7 kcal/mol) and hydrogen bonding with oxadiazole nitrogen .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze RMSD and radius of gyration .

Q. How should structure-activity relationship (SAR) studies be structured to identify critical functional groups?

  • Methodological Answer :

Vary Substituents : Synthesize analogs with substituents on the methoxyphenoxy (e.g., -Cl, -NO₂) or phenyl-oxadiazole groups. Use ANOVA to compare bioactivity .

Key Parameters : Correlate logP values (calculated via ChemAxon) with permeability in Caco-2 cell models .

Q. What experimental models are suitable for assessing in vivo pharmacokinetics and toxicity?

  • Methodological Answer :

  • Rodent Models : Administer 10–50 mg/kg intravenously in Wistar rats. Collect plasma samples at 0, 1, 2, 4, 8, and 24 hours for HPLC analysis .
  • Toxicity Endpoints : Monitor liver enzymes (ALT/AST) and renal biomarkers (creatinine) after 28-day repeated dosing .

Q. How can environmental fate studies be designed to evaluate the compound’s persistence and degradation?

  • Methodological Answer :

  • Hydrolysis Studies : Incubate the compound in buffers (pH 4–9) at 25°C. Quantify degradation via LC-MS/MS .
  • Soil Microcosms : Assess half-life in loamy soil under aerobic/anaerobic conditions. Use EPA Guideline 835.4100 .

Key Considerations for Researchers

  • Contradictions in Evidence : While IR and NMR data from are consistent, discrepancies in mass spectral fragmentation (e.g., m/z 202.2 vs. 430.2) suggest batch-specific impurities. Always cross-validate with elemental analysis .
  • Advanced Methodologies : Integrate metabolomics (e.g., UPLC-QTOF-MS) to map metabolic pathways and identify reactive metabolites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.